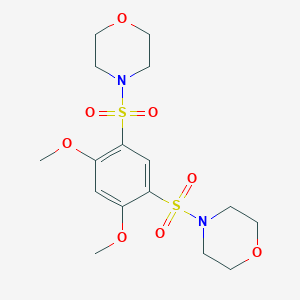![molecular formula C17H16N2O B275754 N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)
N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is commonly referred to as PFA or PFAP, and it is a member of the family of compounds known as phenethylamines.
Wirkmechanismus
The mechanism of action of N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine involves its ability to bind to specific receptors in the brain. This compound has been shown to act as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor to a certain extent but not fully. This activation can lead to changes in the levels of neurotransmitters such as serotonin, which can affect mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine are still being studied. However, it has been shown to have effects on the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects can lead to changes in mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine in lab experiments is its ability to selectively bind to specific receptors in the brain. This can allow researchers to study the effects of receptor activation on various physiological and biochemical processes. However, a limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine. One area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes. Another area of interest is the development of new compounds based on the structure of N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine, which could have improved binding properties and fewer off-target effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-furylacetonitrile with benzylmagnesium chloride to form 5-phenyl-2-furylmethylmagnesium chloride. This is then reacted with 3-pyridinemethyl chloride to form the final product, N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine.
Wissenschaftliche Forschungsanwendungen
N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine has been used in scientific research for a variety of purposes. One area of interest has been its potential as a ligand for various receptors in the brain. This compound has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Eigenschaften
Produktname |
N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C17H16N2O/c1-2-6-15(7-3-1)17-9-8-16(20-17)13-19-12-14-5-4-10-18-11-14/h1-11,19H,12-13H2 |
InChI-Schlüssel |
NMIMXKTXHQPLTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)




![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)



![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)

![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)
![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)